

Spectroscopic Profile of 2-Nitrophenanthraquinone: A Technical Guide

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Compound of Interest

Compound Name: 2-Nitrophenanthraquinone

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of **2-Nitrophenanthraquinone**. Due to the limited availability of published experimental data for this specific compound, this document focuses on predicted spectroscopic values derived from the analysis of its constituent functional groups and structurally related molecules. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also presented to facilitate future research and characterization of this compound.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for **2-Nitrophenanthraquinone** based on established principles of spectroscopy and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectral Data for **2-Nitrophenanthraquinone**

Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
8.5 - 8.8	Doublet	1H	Aromatic H adjacent to Nitro Group
8.2 - 8.4	Multiplet	2H	Aromatic H's on Nitro-substituted Ring
7.8 - 8.1	Multiplet	4H	Aromatic H's on Unsubstituted Ring

Table 2: Predicted ^{13}C NMR Spectral Data for **2-Nitrophenanthraquinone**

Chemical Shift (δ , ppm)	Carbon Type	Assignment
~180	Carbonyl	C=O
~150	Aromatic	C-NO ₂
125 - 140	Aromatic	Quaternary and CH

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for **2-Nitrophenanthraquinone**

Wavenumber (cm ⁻¹)	Intensity	Functional Group	Vibrational Mode
3100 - 3000	Medium	Aromatic C-H	Stretching
1680 - 1660	Strong	Ketone C=O	Stretching
1600 - 1450	Medium-Strong	Aromatic C=C	Stretching
1550 - 1500	Strong	Nitro N-O	Asymmetric Stretching
1360 - 1330	Strong	Nitro N-O	Symmetric Stretching

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for **2-Nitrophenanthraquinone**

m/z	Ion Type	Notes
[M] ⁺	Molecular Ion	The exact mass will depend on the ionization method used.
[M-NO ₂] ⁺	Fragment Ion	Loss of the nitro group.
[M-CO] ⁺	Fragment Ion	Loss of a carbonyl group.

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for a compound such as **2-Nitrophenanthraquinone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **2-Nitrophenanthraquinone** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent will depend on the solubility of the compound.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
- ¹H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters include a 30-degree pulse angle, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - Typical parameters include a larger spectral width (e.g., 0-220 ppm) and a significantly greater number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

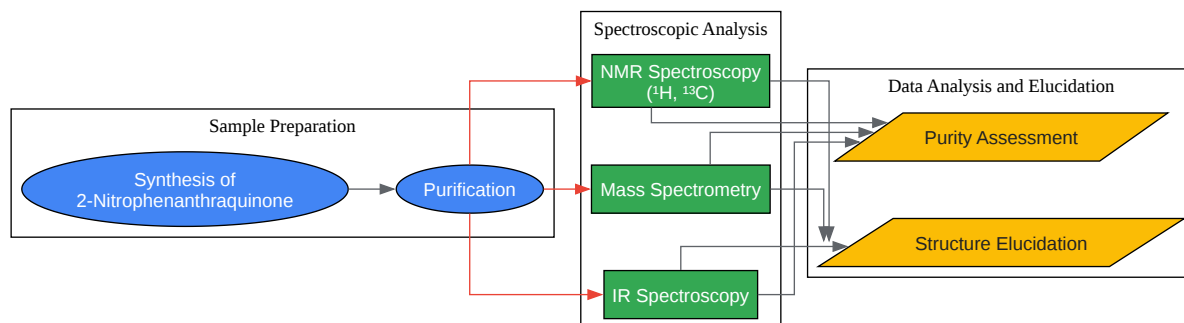
- Sample Preparation:
 - Solid State (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment (or clean ATR crystal).
 - Place the sample in the beam path and record the sample spectrum.
 - The spectrum is typically collected over a range of 4000-400 cm^{-1} .

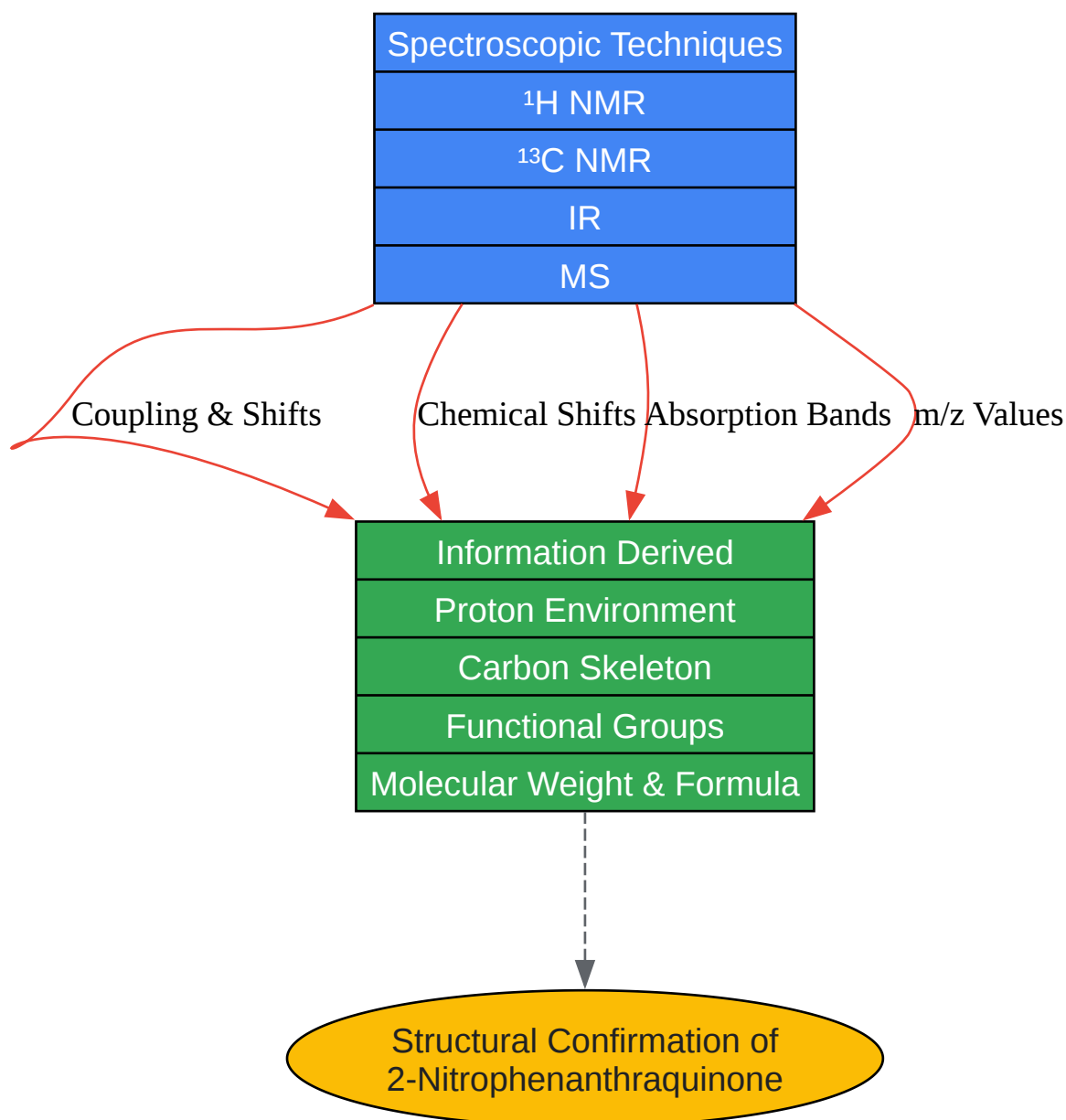
Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
- Data Acquisition:
 - Introduce the sample into the ion source.
 - Acquire the mass spectrum over a relevant m/z range.
 - For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to analyze the fragmentation pattern of the molecular ion.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of **2-Nitrophenanthraquinone**.





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